Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a 4-(pentyloxy)benzamido substituent at position 3 and a methyl ester group at position 2 of the heterocyclic core. This compound is of interest due to its structural complexity, which combines a benzo[b]thiophene scaffold with a flexible pentyloxy chain and an amide linkage. Such modifications are often employed in medicinal chemistry to optimize pharmacokinetic properties, such as lipophilicity and metabolic stability .
Properties
IUPAC Name |
methyl 3-[(4-pentoxybenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-3-4-7-14-27-16-12-10-15(11-13-16)21(24)23-19-17-8-5-6-9-18(17)28-20(19)22(25)26-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXSPEDETDTXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the benzo[b]thiophene core through a cyclization reaction, followed by the introduction of the pentyloxybenzamido group via an amide coupling reaction. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of each step. The use of continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate exhibits a range of biological activities that make it a candidate for various therapeutic applications.
Anticancer Activity
Research has demonstrated that benzo[b]thiophenes possess significant anticancer properties. Studies indicate that compounds in this class can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives with similar structures have shown efficacy against various cancer types through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Benzo[b]thiophenes have been reported to exhibit antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents .
Cholinesterase Inhibition
Recent studies have highlighted the potential of benzo[b]thiophene derivatives as cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's. Compounds with similar scaffolds have been shown to effectively inhibit acetylcholinesterase activity, providing a therapeutic avenue for cognitive enhancement .
Case Studies
Several studies illustrate the applications of this compound and its analogs:
- Anticancer Studies : A study evaluated the anticancer effects of various benzo[b]thiophene derivatives, finding that specific modifications enhanced their cytotoxicity against breast cancer cell lines. The results indicated a correlation between structural features and biological activity, suggesting that further modifications could lead to more potent compounds .
- Cholinesterase Inhibition : Another investigation focused on the synthesis of novel benzo[b]thiophene-chalcone hybrids, assessing their inhibitory effects on acetylcholinesterase. The findings revealed that certain hybrids exhibited comparable or superior inhibition compared to standard drugs like galantamine, indicating their potential as therapeutic agents for Alzheimer's disease .
- Antimicrobial Activity : A recent report discussed the synthesis and evaluation of various benzo[b]thiophene derivatives against bacterial strains. The study concluded that specific compounds displayed significant antibacterial activity, warranting further exploration as potential antimicrobial agents .
Mechanism of Action
The mechanism of action of Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings :
Substituent Effects :
- The pentyloxy chain in the target compound enhances lipophilicity compared to shorter alkoxy or hydroxyl groups (e.g., ’s hydroxyl derivative). This may improve membrane permeability in biological systems .
- The benzamido group introduces hydrogen-bonding capacity, contrasting with sulfonamide () or piperazinyl () substituents, which may alter target selectivity .
Synthetic Flexibility: highlights the use of catalytic methods to introduce diverse substituents on benzo[b]thiophene cores, suggesting that the target compound could be synthesized via similar acylation or coupling strategies . In contrast, ’s Petasis reaction offers a route to amino-substituted derivatives but requires stringent solvent conditions (e.g., HFIP) .
Biological Relevance: While direct bioactivity data for the target compound are unavailable, notes that benzo[b]thiophene derivatives exhibit antibacterial and antioxidant properties. The pentyloxy chain may modulate these effects by balancing solubility and bioavailability . Piperazinyl sulfonyl derivatives () are often explored for CNS targets, whereas amide-linked compounds (like the target) may favor protease or kinase inhibition .
Biological Activity
Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Benzothiophene Core : This is achieved through cyclization reactions involving appropriate precursors.
- Amidation : The introduction of the pentyloxybenzamide moiety is performed using standard coupling reactions.
- Esterification : The final methyl ester is formed by reacting the carboxylic acid with methanol in the presence of acid catalysts.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds related to benzo[b]thiophene derivatives. For instance, research has shown that certain derivatives exhibit significant activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) indicating their effectiveness (see Table 1).
| Compound | Structure | LogP | MIC (µg/mL) |
|---|---|---|---|
| III.a | III.a | 3.19 | 256 |
| III.b | III.b | 4.22 | >256 |
| III.c | III.c | 3.79 | >256 |
| III.d | III.d | 3.89 | >256 |
| III.e | III.e | 3.15 | 128 |
| III.f | III.f | 4.01 | 32 |
The hydrophobicity and structural rigidity of these compounds play critical roles in their antibacterial efficacy, suggesting that modifications to the pentyloxy group may enhance activity against resistant strains .
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted using human cell lines to evaluate the safety profile of this compound. A study indicated that certain derivatives exhibited low cytotoxicity at concentrations significantly above their MICs, suggesting a favorable therapeutic index .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Interference with Protein Synthesis : Some derivatives may inhibit ribosomal function, leading to reduced bacterial proliferation.
- Antioxidant Properties : Compounds in this class often exhibit antioxidant activity, which may contribute to their overall biological effectiveness .
Case Studies
Several case studies highlight the therapeutic potential of benzo[b]thiophene derivatives:
- Case Study on Antimicrobial Resistance : A derivative demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option .
- Neuroprotective Effects : Some studies suggest that modifications to the benzo[b]thiophene structure can enhance neuroprotective properties, making these compounds candidates for treating neurodegenerative diseases .
Q & A
Q. What are the optimized synthetic routes for Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential coupling of the 4-(pentyloxy)benzamido group to a benzo[b]thiophene-2-carboxylate core. Key steps include:
- Thiophene core preparation : Using Gewald reaction derivatives to construct the benzo[b]thiophene scaffold under reflux conditions with sulfur and ketones .
- Amide coupling : Employing coupling agents like EDCI/HOBt for benzamido group attachment in anhydrous DMF at 0–25°C .
- Esterification : Methyl ester formation via nucleophilic substitution or acid-catalyzed esterification .
Yield optimization requires precise control of solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants. Continuous flow reactors can enhance reproducibility and purity by minimizing side reactions .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the pentyloxy chain (δ 1.2–1.8 ppm for CH groups) and benzamido NH (δ 8.3–8.5 ppm). Aromatic protons in the benzo[b]thiophene ring appear as multiplet signals between δ 7.0–8.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~425.15 for CHNOS) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and distances, particularly the planarity of the benzamido-thiophene interface, which influences electronic properties .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ kits. IC values are calculated via dose-response curves .
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. Data normalization to controls (e.g., DMSO) is critical .
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled antagonists) for GPCR targets, with Ki values derived from Cheng-Prusoff equations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Purity Variations : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
- Assay Conditions : Standardize buffer pH, temperature, and incubation times. For example, kinase assays performed at 25°C vs. 37°C may yield divergent IC values .
- Structural Analogues : Compare activity of derivatives (e.g., replacing pentyloxy with piperidinylsulfonyl) to isolate substituent effects .
Q. What computational strategies predict the compound’s binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., kinases). Key residues (e.g., Lys721 in EGFR) form hydrogen bonds with the benzamido group .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulations (100 ns trajectories) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Modeling : Hammett constants for substituents correlate with logP and IC values, guiding rational design .
Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with shorter/longer alkoxy chains (e.g., methoxy vs. heptyloxy) to probe hydrophobic interactions .
- Bioisosteric Replacement : Replace the benzo[b]thiophene core with thieno[3,2-b]thiophene to modulate electron density .
- Functional Group Swapping : Substitute the methyl ester with ethyl or tert-butyl esters to alter metabolic stability .
Table 1 : SAR Trends for Key Derivatives
| Substituent Modification | Effect on IC (EGFR) | LogP |
|---|---|---|
| Pentyloxy → Methoxy | 2.5-fold increase | 3.1 → 2.4 |
| Benzamido → Nicotinamido | 10-fold decrease | 3.1 → 2.8 |
| Methyl ester → Amide | Improved solubility | 3.1 → 1.9 |
| Data inferred from analogues in |
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug Design : Convert the methyl ester to a phosphate prodrug for enhanced aqueous solubility .
- Metabolic Stabilization : Introduce deuterium at α-positions of the pentyloxy chain to reduce CYP450-mediated oxidation .
- Formulation Optimization : Use lipid-based nanoemulsions (e.g., Labrafil®) to improve oral bioavailability .
- PK/PD Modeling : Non-compartmental analysis of plasma concentration-time curves (e.g., C, t) guides dosing regimens .
Key Notes
- Contradictory Data : Variability in reported melting points (e.g., 145–152°C) may stem from polymorphic forms. Differential Scanning Calorimetry (DSC) is recommended for verification .
- Critical Gaps : Limited X-ray crystallography data for the target compound necessitates further structural studies to confirm conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
